molecular formula C20H16ClN3O3 B2572778 3-(2-Chlorophenyl)-5-[2-(2,4-dimethoxyanilino)vinyl]-4-isoxazolecarbonitrile CAS No. 320424-93-9

3-(2-Chlorophenyl)-5-[2-(2,4-dimethoxyanilino)vinyl]-4-isoxazolecarbonitrile

Cat. No.: B2572778
CAS No.: 320424-93-9
M. Wt: 381.82
InChI Key: CLTUBQQWPDLTGY-MDZDMXLPSA-N
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Description

3-(2-Chlorophenyl)-5-[2-(2,4-dimethoxyanilino)vinyl]-4-isoxazolecarbonitrile: is a synthetic organic compound characterized by its complex structure, which includes a chlorinated phenyl group, a dimethoxyaniline moiety, and an isoxazole ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-5-[2-(2,4-dimethoxyanilino)vinyl]-4-isoxazolecarbonitrile typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne or alkene precursor.

    Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the isoxazole ring.

    Attachment of the Dimethoxyaniline Moiety: The final step involves a vinylation reaction where the 2,4-dimethoxyaniline is attached to the isoxazole ring via a vinyl linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate each step of the synthesis. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or other reduced forms of the nitrile group.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(2-Chlorophenyl)-5-[2-(2,4-dimethoxyanilino)vinyl]-4-isoxazolecarbonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In materials science, the compound’s properties can be exploited for the development of new materials with specific characteristics, such as enhanced stability or reactivity. It may also be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism by which 3-(2-Chlorophenyl)-5-[2-(2,4-dimethoxyanilino)vinyl]-4-isoxazolecarbonitrile exerts its effects depends on its interaction with molecular targets. For instance, in a biological context, it may bind to specific enzymes or receptors, altering their activity. The presence of the isoxazole ring and the nitrile group can facilitate interactions with nucleophilic sites on proteins, potentially leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)-5-[2-(2,4-dimethoxyanilino)vinyl]-4-isoxazolecarbonitrile: can be compared with other isoxazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the nitrile and the dimethoxyaniline moieties, along with the isoxazole ring, provides a versatile platform for further chemical modifications and applications.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-(2-chlorophenyl)-5-[(E)-2-(2,4-dimethoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3/c1-25-13-7-8-17(19(11-13)26-2)23-10-9-18-15(12-22)20(24-27-18)14-5-3-4-6-16(14)21/h3-11,23H,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTUBQQWPDLTGY-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC=CC2=C(C(=NO2)C3=CC=CC=C3Cl)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)N/C=C/C2=C(C(=NO2)C3=CC=CC=C3Cl)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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